![molecular formula C9H14N4OS B11882517 2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)
2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-アミノ-7-メチル-6,7-ジヒドロチエノ[3,2-d]ピリミジン-4-イル)アミノ)エタノールは、チエノピリミジン系に属する複素環式化合物です。この化合物は、チエノ[3,2-d]ピリミジンコアとアミノエタノール部分の融合を含む独特の構造が特徴です。さまざまな科学分野における潜在的な生物活性と応用により、関心を集めています。
準備方法
合成経路および反応条件
2-((2-アミノ-7-メチル-6,7-ジヒドロチエノ[3,2-d]ピリミジン-4-イル)アミノ)エタノールの合成は、一般的に3-アミノチオフェン-2-カルボン酸誘導体の環化を伴います。 一般的な方法の1つは、チオフェン-2-カルボン酸アミドを蟻酸中で加熱してチエノ[3,2-d]ピリミジン-4-オンを生成することです 。 あるいは、3-アミノ-4-シアノ-2-チオフェンカルボン酸アミドをキシレン中で2,2,6-トリメチル-4H-1,3-ジオキシン-4-オンと反応させると、β-ケトアミドが生成され、これは次に、塩化カルシウムを乾燥剤として用いてトルエン中でピロリジンを加熱することで、チエノピリミジン-2,4-ジオンに環化されます 。
工業的生産方法
この化合物の工業的生産方法は、広範にわたって文書化されていません。上記の合成経路は、反応条件を大規模生産に最適化すれば、工業的応用向けにスケールアップできます。
化学反応の分析
反応の種類
2-((2-アミノ-7-メチル-6,7-ジヒドロチエノ[3,2-d]ピリミジン-4-イル)アミノ)エタノールは、さまざまな化学反応を起こします。これらには以下が含まれます。
酸化: この化合物は、対応するスルホキシドまたはスルホンを生成するために酸化できます。
還元: 還元反応は、化合物を対応するジヒドロ誘導体に変換できます。
置換: 求核置換反応は、分子にさまざまな官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: アルキルハライドやアシルクロライドなどの試薬は、塩基性または酸性条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、ジヒドロ誘導体、およびさまざまな置換チエノピリミジンが含まれます。
科学的研究の応用
2-((2-アミノ-7-メチル-6,7-ジヒドロチエノ[3,2-d]ピリミジン-4-イル)アミノ)エタノールは、科学研究においていくつかの応用があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性を示します.
医学: 特定の酵素や受容体の阻害剤として、特に創薬における潜在的な用途について調査されています。
産業: この化合物の独特の構造により、新しい材料や化学プロセスの開発に役立ちます。
作用機序
2-((2-アミノ-7-メチル-6,7-ジヒドロチエノ[3,2-d]ピリミジン-4-イル)アミノ)エタノールの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、活性部位に結合することで特定の酵素を阻害し、その活性を阻害することが知られています。この阻害は、抗菌作用や抗がん作用などのさまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
チエノ[3,2-d]ピリミジン-4-オン: これらの化合物は、類似のコア構造を共有していますが、置換基が異なります。
チエノ[3,4-b]ピリジン誘導体: これらの化合物は、環融合パターンが異なりますが、同様の生物活性を示します.
独自性
2-((2-アミノ-7-メチル-6,7-ジヒドロチエノ[3,2-d]ピリミジン-4-イル)アミノ)エタノールは、独特の化学的および生物学的特性を与える特定のアミノエタノール部分があるため、ユニークです。この独自性により、さまざまな科学研究における応用にとって貴重な化合物となっています。
特性
分子式 |
C9H14N4OS |
|---|---|
分子量 |
226.30 g/mol |
IUPAC名 |
2-[(2-amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C9H14N4OS/c1-5-4-15-7-6(5)12-9(10)13-8(7)11-2-3-14/h5,14H,2-4H2,1H3,(H3,10,11,12,13) |
InChIキー |
IXKOZZUEACEBFB-UHFFFAOYSA-N |
正規SMILES |
CC1CSC2=C1N=C(N=C2NCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)
![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)
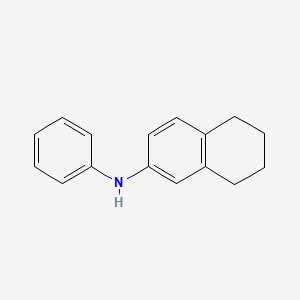

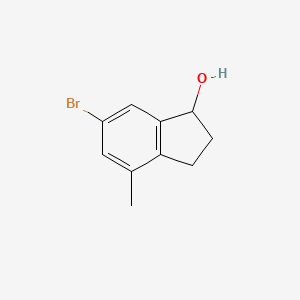
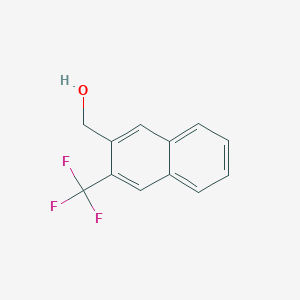

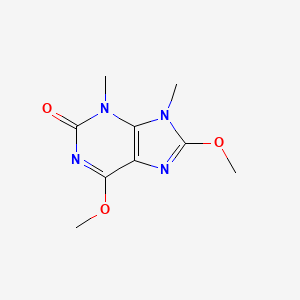


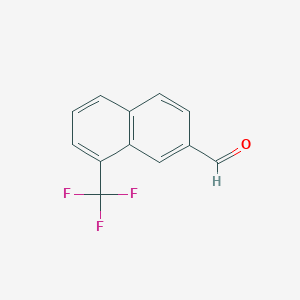
![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)

